molecular formula C28H30BrN3O4 B12487785 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12487785
M. Wt: 552.5 g/mol
InChI Key: CKOGHWLEGQROAK-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent coupling with the bromo-ethoxyphenyl moiety. Common reagents used in these reactions include bromine, ethyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluoro-4-ethoxyphenyl)carbonyl]amino}benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the bromo-ethoxyphenyl moiety, which may confer distinct chemical and biological properties compared to its chloro and fluoro analogs. These differences can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C28H30BrN3O4

Molecular Weight

552.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-bromo-4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H30BrN3O4/c1-3-36-26-12-10-21(17-23(26)29)27(33)30-24-18-22(28(34)35-2)9-11-25(24)32-15-13-31(14-16-32)19-20-7-5-4-6-8-20/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,30,33)

InChI Key

CKOGHWLEGQROAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Br

Origin of Product

United States

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